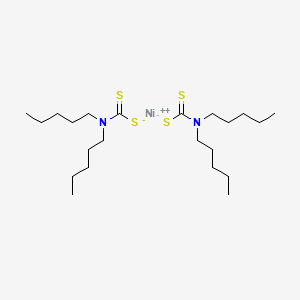
Nickel diamyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel diamyldithiocarbamate is a coordination compound formed by the interaction of nickel ions with diamyldithiocarbamate ligands. Dithiocarbamates are known for their ability to stabilize metal ions in various oxidation states, making them valuable in numerous applications, including catalysis, medicine, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel diamyldithiocarbamate can be synthesized by reacting nickel salts (such as nickel chloride or nickel sulfate) with diamyldithiocarbamate ligands in an aqueous or ethanol solution. The reaction typically involves mixing the ligand solution with the nickel salt solution, resulting in the formation of a precipitate of the this compound complex .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The precipitate is then filtered, washed, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel diamyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the ligands and the metal center .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions involve replacing the diamyldithiocarbamate ligands with other ligands, such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxide, while reduction may produce nickel metal or other reduced nickel species .
Applications De Recherche Scientifique
Nickel diamyldithiocarbamate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of nickel diamyldithiocarbamate involves the coordination of the dithiocarbamate ligands to the nickel ion. The sulfur atoms in the ligands donate electron pairs to the nickel ion, forming a stable complex. This coordination enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Molecular Targets and Pathways: In biological systems, this compound can interact with proteins, enzymes, and DNA, influencing their structure and function. The compound’s ability to bind to metal ions also plays a role in its catalytic activity in industrial processes .
Comparaison Avec Des Composés Similaires
Zinc diethyldithiocarbamate: Used as a catalyst in rubber vulcanization and in the synthesis of polyurethanes.
Copper dimethyldithiocarbamate: Known for its fungicidal properties and used in agriculture.
Uniqueness: Nickel diamyldithiocarbamate is unique due to its specific coordination geometry and the ability to stabilize nickel ions in various oxidation states. This property makes it particularly valuable in applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
36259-37-7 |
|---|---|
Formule moléculaire |
C22H44N2NiS4 |
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
N,N-dipentylcarbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C11H23NS2.Ni/c2*1-3-5-7-9-12(11(13)14)10-8-6-4-2;/h2*3-10H2,1-2H3,(H,13,14);/q;;+2/p-2 |
Clé InChI |
CLAOPPKPKMUFTM-UHFFFAOYSA-L |
SMILES canonique |
CCCCCN(CCCCC)C(=S)[S-].CCCCCN(CCCCC)C(=S)[S-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
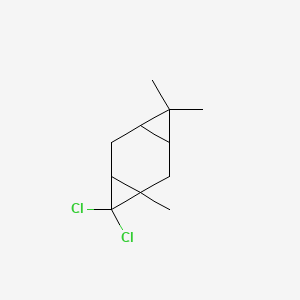
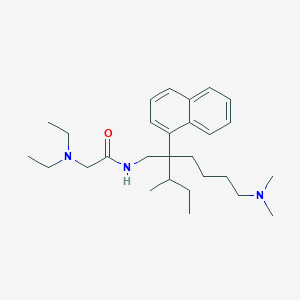
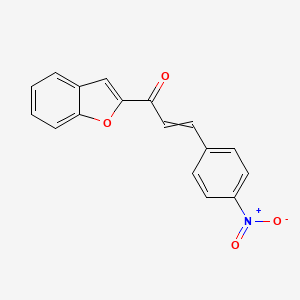
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
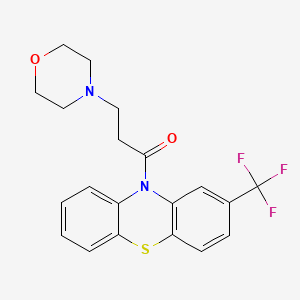
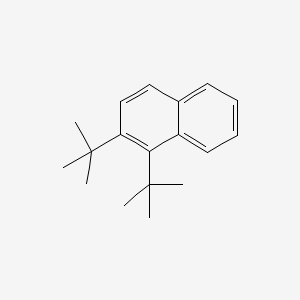

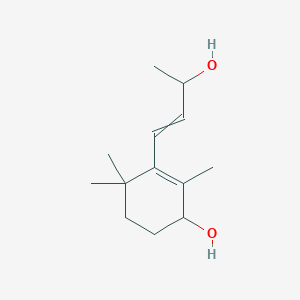
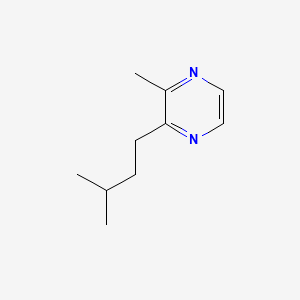
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
